molecular formula C9H8N2O2 B3393994 5-(1,3-Dioxolan-2-yl)picolinonitrile CAS No. 671776-91-3

5-(1,3-Dioxolan-2-yl)picolinonitrile

Cat. No. B3393994
CAS RN: 671776-91-3
M. Wt: 176.17 g/mol
InChI Key: SGUMGUMHXGRKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-Dioxolan-2-yl)picolinonitrile is a chemical compound with the formula C9H8N2O2 and a molecular weight of 176.17 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of 5-(1,3-Dioxolan-2-yl)picolinonitrile involves several steps. In one method, it is dissolved in tetrahydrofuran (THF) and reacted with 1 mol/L hydrochloric acid under a nitrogen atmosphere at room temperature . The mixture is stirred at the same temperature for 16 hours and further stirred at 50° C. for 13 hours . The reaction mixture is then neutralized with a saturated aqueous sodium bicarbonate solution .


Molecular Structure Analysis

The molecular structure of 5-(1,3-Dioxolan-2-yl)picolinonitrile is characterized by the presence of a picolinonitrile group attached to a 1,3-dioxolane ring . This structure is responsible for its unique chemical properties and reactivity.


Chemical Reactions Analysis

5-(1,3-Dioxolan-2-yl)picolinonitrile participates in various chemical reactions. For instance, it can undergo a reaction with hydrogen chloride and water in tetrahydrofuran at 20 - 50℃ for 29 hours under an inert atmosphere .


Physical And Chemical Properties Analysis

5-(1,3-Dioxolan-2-yl)picolinonitrile is a compound with a molecular weight of 176.17 . Other physical and chemical properties such as its boiling point, melting point, and solubility in various solvents would require further experimental determination.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)picolinonitrile in chemical reactions often involves the generation of a 1,3-dioxolan-2-yl cation intermediate . This intermediate can then be trapped by other reactants to form the final product .

Safety and Hazards

The safety data sheet for 5-(1,3-Dioxolan-2-yl)picolinonitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

5-(1,3-dioxolan-2-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-5-8-2-1-7(6-11-8)9-12-3-4-13-9/h1-2,6,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUMGUMHXGRKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729662
Record name 5-(1,3-Dioxolan-2-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-yl)picolinonitrile

CAS RN

671776-91-3
Record name 5-(1,3-Dioxolan-2-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Bromo-5-(1,3-dioxolan-2-yl)pyridine (895 mg, 3.89 mmol), zinc cyanide (1.14 g, 5.83 mmol) and tetrakis(triphenylphosphine)palladium (899 mg, 0.778 mmol) were dissolved in N,N-dimethylformaldehyde (30 ml) and the mixture was heated to reflux at 80° C. under a nitrogen atmosphere for 12 hours. The reaction mixture was concentrated, water was added thereto, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by column chromatography (hexane/ethyl acetate=7/3) to give 2-cyano-5-(1,3-dioxolan-2-yl)pyridine (506 mg, yield: 74%).
Quantity
895 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
catalyst
Reaction Step One
Quantity
899 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

In DMF (30 mL) were dissolved 2-bromo-5-(1,3-dioxolan-2-yl)pyridine (895 mg, 3.89 mmol) obtained in Step 1, zinc cyanide (1.14 g, 5.83 mmol) and tetrakis(triphenylphosphine)palladium (899 mg, 0.778 mmol) and the mixture was stirred under a nitrogen atmosphere at 80° C. for 12 hours. The reaction mixture was concentrated and water was added. Extraction with ethyl acetate, washing with saturated brine and drying over anhydrous sodium sulfate were performed. After filtration, the solvent in the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=7/3) to give 5-(1,3-dioxolan-2-yl)picolinonitrile (506 mg, 740 yield).
Quantity
895 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
catalyst
Reaction Step One
Quantity
899 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,3-Dioxolan-2-yl)picolinonitrile
Reactant of Route 2
Reactant of Route 2
5-(1,3-Dioxolan-2-yl)picolinonitrile
Reactant of Route 3
Reactant of Route 3
5-(1,3-Dioxolan-2-yl)picolinonitrile
Reactant of Route 4
Reactant of Route 4
5-(1,3-Dioxolan-2-yl)picolinonitrile
Reactant of Route 5
5-(1,3-Dioxolan-2-yl)picolinonitrile
Reactant of Route 6
5-(1,3-Dioxolan-2-yl)picolinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.